1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both benzodiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole typically involves the condensation of 1-methyl-1H-benzodiazole-2-carbaldehyde with 2-pyridylhydrazine under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzodiazole-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-pyridylhydrazine: Another precursor used in the synthesis.
1-methyl-1H-benzimidazole: A structurally related compound with similar properties.
Uniqueness
1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole is unique due to its combination of benzodiazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N5 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11- |
InChI Key |
JNNXERNBPXXNLK-WQRHYEAKSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 |
Origin of Product |
United States |
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